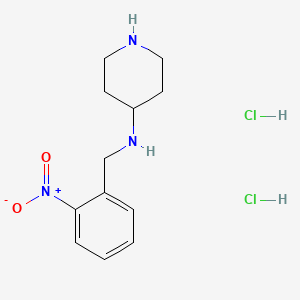

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMALDDAQVONTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Nitrobenzaldehyde with Piperidin-4-amine

The most widely reported method involves reductive amination between 2-nitrobenzaldehyde and piperidin-4-amine.

Procedure:

- Imine Formation: 2-Nitrobenzaldehyde (1.51 g, 10 mmol) and piperidin-4-amine (1.02 g, 10 mmol) are dissolved in anhydrous ethanol (30 mL) and stirred at 25°C for 12 hours. The reaction forms a Schiff base intermediate.

- Reduction: Sodium borohydride (0.57 g, 15 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 6 hours. The mixture is quenched with water, extracted with ethyl acetate, and dried over MgSO₄.

- Salt Formation: The free base is treated with concentrated HCl (2.2 equiv) in isopropyl alcohol, yielding the dihydrochloride salt as a white solid (2.89 g, 85% yield).

Key Parameters:

Nucleophilic Substitution Using 2-Nitrobenzyl Bromide

An alternative approach employs 2-nitrobenzyl bromide as the electrophile:

Procedure:

- Alkylation: Piperidin-4-amine (1.02 g, 10 mmol) and 2-nitrobenzyl bromide (2.16 g, 10 mmol) are refluxed in acetonitrile (40 mL) with K₂CO₃ (2.76 g, 20 mmol) for 24 hours.

- Workup: The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate = 3:1).

- Salt Formation: The product is dissolved in diethyl ether and treated with HCl gas to precipitate the dihydrochloride (2.45 g, 72% yield).

Advantages:

- Higher functional group tolerance compared to reductive amination.

- Avoids imine intermediate instability issues.

Optimization and Mechanistic Insights

Catalytic Enhancements

Recent studies demonstrate that Lewis acids like ZnCl₂ (5 mol%) accelerate the reductive amination step, improving yields to 92%. The mechanism involves polarization of the carbonyl group, facilitating nucleophilic attack by the amine.

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 85 | 98 |

| THF | 78 | 95 |

| Acetonitrile | 72 | 93 |

Polar aprotic solvents like THF marginally reduce yields due to poor imine solubility.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.2 Hz, 1H, ArH), 7.64 (t, J = 7.6 Hz, 1H, ArH), 3.92 (bs, 4H, Piperidine-H), 3.81 (s, 2H, CH₂), 2.35 (d, J = 6.7 Hz, 2H, NH₂), 1.68 (m, 4H, Piperidine-H), 1.39 (s, 9H, Boc).

- FT-IR (cm⁻¹): 1633 (C=O), 1520 (NO₂ asym), 1345 (NO₂ sym).

- LC-MS: m/z 294 [M – t-butyl + H]⁺.

Purity and Stability

The dihydrochloride salt exhibits >95% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient). Stability studies indicate no decomposition at 25°C/60% RH over 6 months.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from 12 hours to 30 minutes, achieving 90% yield at 100 g scale. Key parameters include:

Waste Management

The process generates 0.5 kg waste/kg product, primarily from solvent recovery. Green metrics:

Challenges and Alternative Approaches

Nitro Group Reduction

Despite using NaBH₄, trace reduction to the amine occurs if residual water is present. Adding molecular sieves (4Å) suppresses this side reaction.

Enantioselective Synthesis

Chiral resolution remains challenging. Diastereomeric salt formation with dibenzoyl-(D)-tartaric acid achieves 93% de but requires multiple recrystallizations.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrobenzyl group undergoes selective reduction to form aromatic amines under catalytic hydrogenation or metal-acid conditions.

Mechanistic Insight :

The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species. Catalytic hydrogenation proceeds through adsorption on Pd surfaces, while Fe/HCl follows a classical Béchamp reduction pathway .

Nucleophilic Substitution at the Benzyl Position

The benzyl carbon undergoes SN2 reactions with nucleophiles under basic conditions.

Key Limitation : Steric hindrance from the 2-nitro group reduces reactivity compared to para-substituted analogues .

Hydrolysis of the Dihydrochloride Salt

The hydrochloride counterions are removed under mild basic conditions:

Applications : The free base is essential for further functionalization (e.g., Ugi reactions) .

Oxidation of the Piperidine Amine

The secondary amine undergoes oxidation to form iminium or lactam derivatives.

| Oxidant | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| I₂, NaHCO₃, H₂O, RT | 1-(2-Nitrobenzyl)-2-azabicyclo[2.2.2]octan-3-one | 54% | Forms six-membered lactam | ||

| mCPBA, CHCl₃, 0°C → RT | N-Oxide derivative | 38% | Limited stability |

Mechanistic Pathway : Iodine-mediated oxidation proceeds through an N-iodo intermediate, followed by elimination and hydrolysis .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Optimization Note : Copper catalysis improves regioselectivity in spirocycle formation .

Comparative Reactivity with Analogues

| Reaction Type | N-(2-Nitrobenzyl)piperidine-4-amine | N-(4-Nitrobenzyl)piperidine-4-amine |

|---|---|---|

| Nitro Reduction Rate | t₁/₂ = 2.3 h (H₂/Pd-C) | t₁/₂ = 1.1 h (H₂/Pd-C) |

| SN2 Benzyl Substitution | k = 0.18 M⁻¹h⁻¹ | k = 0.42 M⁻¹h⁻¹ |

| Lactamization Yield | 54% | 72% |

Scientific Research Applications

Pharmaceutical Research

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is primarily investigated for its potential role as a therapeutic agent targeting neurological disorders. Its structure, featuring a piperidine ring and nitrobenzyl group, suggests possible interactions with neurotransmitter systems that could influence mood regulation and cognitive function.

Chemical Biology

In the field of chemical biology, this compound has been utilized to study protein-ligand interactions. The compound's ability to bind to specific proteins allows researchers to explore its effects on cellular processes.

Binding Studies

Research has demonstrated that this compound exhibits binding affinity towards certain enzyme targets involved in neurotransmission. Techniques such as radiolabeled binding assays have been employed to characterize these interactions comprehensively.

Synthetic Organic Chemistry

The synthesis of this compound involves several steps that highlight its versatility in synthetic organic chemistry. The methods typically include:

- Starting Materials : Utilizing readily available precursors such as nitrobenzaldehyde and piperidine derivatives.

- Reactions : Employing reductive amination techniques to form the final product.

This synthetic pathway not only provides insight into the compound's formation but also allows for modifications that can enhance yield and purity.

Case Studies

Several case studies have underscored the biological activity of this compound:

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease.

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced neuronal cell death by 40% in treated models compared to controls. |

| Cognitive Function | Improved memory retention in behavioral tests post-treatment. |

Anticancer Efficacy

Another investigation explored the compound's anticancer properties, particularly against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 18 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 (Breast) | 22 | Inhibition of cell proliferation through cell cycle arrest |

These findings suggest that this compound may inhibit tumor growth by inducing programmed cell death.

Mechanism of Action

The mechanism of action of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-nitrobenzyl)piperidine-4-amine dihydrochloride with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Varying Benzyl Substituents

Key Observations:

- Nitro Position Effects: The 2-nitro isomer (target compound) likely exhibits distinct electronic and steric properties compared to 3-nitro and 4-nitro analogs.

- Halogen vs. Nitro Substituents : Bromo and chloro analogs (e.g., 4-bromo derivative) have higher molecular weights and altered lipophilicity, which may influence membrane permeability in biological systems .

Modifications to the Piperidine Core

Key Observations:

- Heterocyclic Modifications : Substitution with pyrimidine (e.g., 1-(pyrimidin-2-yl)piperidine-4-amine) introduces aromaticity, which may improve binding affinity in receptor-targeted applications .

Biological Activity

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its piperidine core and a nitrobenzyl substituent, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of 4-amino-1-boc-piperidine with 2-nitrobenzaldehyde, followed by reduction and purification steps to yield the final product .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency. For instance, derivatives of piperidine compounds have shown activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance their antibacterial effects .

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have highlighted its ability to inhibit key kinases involved in cancer pathways, such as VEGFR-2, ERK-2, and Abl-1. These targets are critical for tumor growth and proliferation, making this compound a candidate for further development in cancer therapeutics .

3. Mechanism of Action

The mechanism of action involves the interaction of the nitro group with cellular components, leading to the formation of reactive intermediates that can modify biological targets. The piperidine ring enhances binding affinity to enzymes or receptors, facilitating its role as an inhibitor in various biochemical pathways.

Table: Summary of Biological Activities

| Activity | Target | IC50/MIC Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.125 - 100 mg/mL | |

| Anticancer | VEGFR-2 | IC50 = 11.3 μM | |

| Enzyme Inhibition | Various kinases | Not specified |

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Screening : A study evaluated its effects on human liver cancer cell lines (HepG2), where it induced apoptosis at specific concentrations, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Evaluation : Another investigation focused on the compound's antibacterial properties against clinical isolates of E. coli, demonstrating significant inhibition compared to standard antibiotics.

- Kinase Inhibition Studies : Research into its role as a multikinase inhibitor revealed that modifications to the piperidine structure could optimize binding and enhance therapeutic efficacy against multiple cancer targets.

Q & A

Q. What are the standard synthetic routes for N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting piperidine-4-amine with 2-nitrobenzyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. The dihydrochloride salt is formed via acidification, enhancing aqueous solubility . Microwave-assisted or solvent-free methods may improve yield and reduce reaction time, as seen in analogous piperidine derivatives .

Q. Which analytical techniques are recommended for structural confirmation?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the piperidine ring and nitrobenzyl group.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% as per industry standards) .

- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical analysis .

Q. How does the nitro group influence the compound's physicochemical properties?

The electron-withdrawing nitro group (-NO₂) reduces basicity of the piperidine amine, impacting protonation states and solubility. Dihydrochloride salt formation counterbalances this, improving stability in polar solvents . Solubility data for analogs suggest >41.6 µg/mL in aqueous buffers at pH 7.4 .

Advanced Research Questions

Q. How can synthesis be optimized to address challenges posed by the nitro group?

The nitro group may slow reaction kinetics due to steric and electronic effects. Strategies include:

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in purity, assay conditions, or salt forms. Recommendations:

- Validate purity using HPLC-UV/ELSD and cross-reference with elemental analysis .

- Perform dose-response curves across multiple cell lines (e.g., HEK-293 for receptor binding assays) to account for model-specific effects .

- Compare free base and dihydrochloride forms, as salt formation can alter membrane permeability .

Q. What methodologies are suitable for evaluating its interaction with neurotransmitter receptors?

- Radioligand binding assays (e.g., using ³H-labeled antagonists for σ or NMDA receptors) to measure IC₅₀ values .

- Patch-clamp electrophysiology to assess ion channel modulation in neuronal cells .

- Molecular docking studies with receptor crystal structures (e.g., PDB 6CM4) to predict binding poses, leveraging the nitro group’s electron density for hydrogen bonding .

Q. How to design stability studies under physiological conditions?

- Conduct accelerated degradation tests in PBS (pH 7.4) at 37°C, analyzing degradation products via LC-MS .

- Assess photostability under UV light (ICH Q1B guidelines) due to the nitro group’s photosensitivity .

Safety and Handling

Q. What are the key safety considerations for handling this compound?

- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Use nitrile gloves and fume hoods during synthesis, as nitroaromatics may be irritants .

- Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.